(3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone
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Overview
Description
(3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine ring and a furan ring, connected by a methanone group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone typically involves the reaction of 3,3-difluoropyrrolidine with furan-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The difluoropyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted difluoropyrrolidine derivatives.
Scientific Research Applications
(3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include metabolic and signaling pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoropyrrolidin-1-yl)-(piperidin-2-yl)methanone
- (3,3-Difluoropyrrolidin-1-yl)-(pyrrolidin-2-yl)methanone
- (3,3-Difluoropyrrolidin-1-yl)-(pyrimidin-2-yl)methanone
Uniqueness
(3,3-Difluoropyrrolidin-1-yl)-(furan-3-yl)methanone is unique due to the presence of both a difluoropyrrolidine ring and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)2-3-12(6-9)8(13)7-1-4-14-5-7/h1,4-5H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTCHAZMHWMRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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